10-(MORPHOLINE-4-CARBONYL)-1,4,7-TRIOXA-10-AZACYCLODODECANE
Overview
Description
10-(MORPHOLINE-4-CARBONYL)-1,4,7-TRIOXA-10-AZACYCLODODECANE: is a complex organic compound that features a morpholine ring and a trioxazacyclododecane structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-(MORPHOLINE-4-CARBONYL)-1,4,7-TRIOXA-10-AZACYCLODODECANE typically involves the reaction of morpholine-4-carbonyl chloride with 1,4,7-trioxa-10-azacyclododecane under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the morpholine ring.
Oxidation and Reduction: The morpholine ring can be oxidized to form N-oxides, while reduction can lead to the formation of secondary amines.
Cyclization Reactions: The trioxazacyclododecane moiety can participate in cyclization reactions to form various cyclic structures.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Major Products: The major products formed from these reactions include N-oxides, secondary amines, and various cyclic derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: The compound is used as a ligand in coordination chemistry, forming stable complexes with transition metals. These complexes are studied for their catalytic properties in organic synthesis .
Biology: In biological research, the compound is investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various bioactive molecules .
Medicine: The compound’s derivatives are explored for their antimicrobial and antioxidant properties, making them potential candidates for the development of new therapeutic agents .
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and resins, due to its unique structural properties .
Mechanism of Action
The mechanism of action of 10-(MORPHOLINE-4-CARBONYL)-1,4,7-TRIOXA-10-AZACYCLODODECANE involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The trioxazacyclododecane moiety can form stable complexes with metal ions, influencing their catalytic properties .
Comparison with Similar Compounds
Morpholine-4-carbonyl chloride: Shares the morpholine ring but lacks the trioxazacyclododecane structure.
1,4,7-Trioxa-10-azacyclododecane: Lacks the morpholine ring but shares the trioxazacyclododecane structure.
Properties
IUPAC Name |
morpholin-4-yl(1,4,7-trioxa-10-azacyclododec-10-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5/c16-13(14-1-5-17-6-2-14)15-3-7-18-9-11-20-12-10-19-8-4-15/h1-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYCIXBVHFZXHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)N2CCOCCOCCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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